molecular formula C4H16Br2N4Ni B12678454 Dibromonickel; ethane-1,2-diamine CAS No. 39260-37-2

Dibromonickel; ethane-1,2-diamine

Cat. No.: B12678454
CAS No.: 39260-37-2
M. Wt: 338.70 g/mol
InChI Key: VHGWRMREGHXYNW-UHFFFAOYSA-L
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Description

Dibromonickel; ethane-1,2-diamine refers to a coordination complex where nickel(II) bromide is ligated by ethane-1,2-diamine (en), a bidentate ligand. Ethane-1,2-diamine (CAS 107-15-3) is a primary diamine with the molecular formula C₂H₈N₂, widely used in coordination chemistry due to its strong chelating ability. Its structure enables the formation of stable five-membered rings with transition metals, enhancing complex stability and reactivity .

Properties

CAS No.

39260-37-2

Molecular Formula

C4H16Br2N4Ni

Molecular Weight

338.70 g/mol

IUPAC Name

dibromonickel;ethane-1,2-diamine

InChI

InChI=1S/2C2H8N2.2BrH.Ni/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2

InChI Key

VHGWRMREGHXYNW-UHFFFAOYSA-L

Canonical SMILES

C(CN)N.C(CN)N.[Ni](Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of NSC 180816 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.

    Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.

    Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.

In industrial settings, the production of NSC 180816 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

NSC 180816 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 180816 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

NSC 180816 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: NSC 180816 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which NSC 180816 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Ethane-1,2-diamine forms complexes with metals such as Ni, Pt, Mn, and Zn. Key comparisons include:

Table 1: Metal Complexes with Ethane-1,2-Diamine and Derivatives
Metal Complex Ligand Modification Key Properties/Applications Reference
[Pt(en)(malonato)]²⁻ N,N'-bis(2-hydroxyethyl)-en Anticancer activity; stable geometry
Mn(mep)Cl₂ (mep = en derivative) N,N'-dimethyl-2-pyridylmethyl-en Epoxidation catalysis (90% yield)
ZnO Nanorods (en-mediated) Unmodified en Enhanced nanorod growth (1:1.5 ratio)
Ni(II)-en complexes (hypothetical) Unmodified en Predicted catalytic/electronic uses -

Key Observations :

  • Ligand modifications (e.g., hydroxyl or pyridyl groups) improve stability and tailor reactivity for specific applications .
  • Ethane-1,2-diamine enhances ZnO nanorod alignment due to its pH-modulating and chelating effects .

Comparison with Propane-1,3-Diamine Complexes

Propane-1,3-diamine (pn) is a structural analog with a longer carbon chain. Evidence highlights critical differences:

Table 2: Ethane-1,2-Diamine vs. Propane-1,3-Diamine
Property Ethane-1,2-Diamine (en) Propane-1,3-Diamine (pn) Reference
Cytotoxicity Lower cytotoxicity Higher cytotoxicity
Antimycobacterial Activity Moderate MIC values Lower MIC values (higher potency)
Chelation Geometry 5-membered ring (stable) 6-membered ring (less rigid) -
Oxidation Kinetics Faster at pH 9–11 Slower; different pH dependence

Key Observations :

  • Propane-1,3-diamine increases antimycobacterial efficacy but at the cost of higher cytotoxicity, limiting therapeutic utility .
  • The smaller bite angle of en (5-membered ring) likely enhances metal-ligand bond strength compared to pn .

Substituent Effects on Diamine Complexes

N-methyl-substituted ethane-1,2-diamines exhibit altered thermodynamic and chemical properties:

Table 3: N-Methyl-Substituted Ethane-1,2-Diamines
Compound ΔHvap (kJ/mol) Stability in Oxidation Application Notes Reference
Ethane-1,2-diamine (en) 50.2 ± 1.1 Moderate Broad coordination use
N,N'-Dimethylethane-1,2-diamine 44.3 ± 0.8 Lower thermal stability Reduced chelation efficiency
N1-(Imidazo-pyrazinyl)-en - Predicted high stability Pharmaceutical intermediates

Key Observations :

  • Bulky substituents (e.g., imidazo-pyrazinyl) may sterically hinder coordination but improve specificity in drug design .

Corrosion Inhibition and Electronic Properties

Ethane-1,2-diamine derivatives like DETA (diethylenetriamine) and TETA (triethylenetetramine) demonstrate corrosion inhibition via adsorption on metal surfaces. DFT studies correlate their efficiency with electron-donating NH groups and HOMO-LUMO energy gaps . Comparatively, unmodified en may offer fewer adsorption sites but simpler synthesis.

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